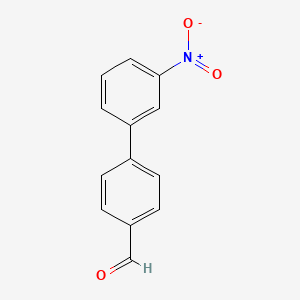

4-(3-Nitrophenyl)benzaldehyde

Vue d'ensemble

Description

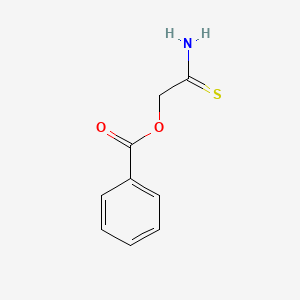

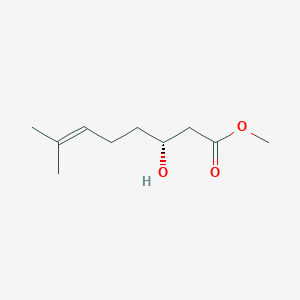

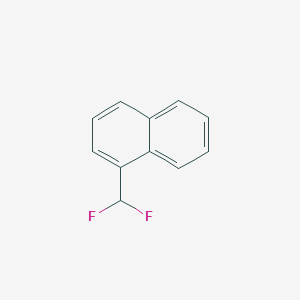

4-(3-Nitrophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9NO3 . It is used for research and development purposes .

Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, convenient benchmark reaction .Physical And Chemical Properties Analysis

4-(3-Nitrophenyl)benzaldehyde is a solid substance . It has a molecular weight of 227.22 . The compound is used for research and development purposes and is not intended for medicinal, household, or other uses .Applications De Recherche Scientifique

Molecular Structure and Properties

- Molecular Structure Analysis: The molecular structure of related compounds like 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde reveals planar and parallel benzaldehyde and nitroaniline fragments, linked through an ethylene bridge. This provides insights into the structural properties and stability of similar nitrophenyl benzaldehyde derivatives (Clegg et al., 1999).

Chemical Reactions and Synthesis

- Selective Synthesis of Epoxy-amides: Reactions involving 3-nitro-benzaldehyde demonstrate selective synthesis processes, yielding trans-3-phenyl-2,3-glycidamide derivatives in good yields, indicating the potential of nitrophenyl benzaldehydes in specific synthetic routes (Fernández et al., 1990).

- Reductive Monoalkylation: Research has explored the reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate, highlighting the application of similar nitro aryl compounds in producing secondary benzyl amino aryls in mostly good yields (Sydnes et al., 2008).

Photocatalysis and Photoreactions

- Photocatalytic Applications: Studies on graphitic carbon nitride modified for selective synthesis of benzaldehyde from benzyl alcohol demonstrate the role of similar aldehydes in photocatalytic processes, suggesting the potential of 4-(3-Nitrophenyl)benzaldehyde in environmentally friendly photocatalysis (Lima et al., 2017).

- Solid Phase Aldehyde Synthesis: A study of the photochemical generation of benzaldehyde from anthraquinone derivatives indicates the feasibility of photochemically producing aldehydes like 4-(3-Nitrophenyl)benzaldehyde in solid-supported phases (Blankespoor et al., 2002).

Safety and Hazards

The safety data sheet for 4-(3-Nitrophenyl)benzaldehyde suggests that it should be handled with care. In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the synthesis of 1,3,4-thiadiazole derivatives, which are potent antimicrobial agents .

Mode of Action

It’s worth noting that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets.

Biochemical Pathways

It’s known that similar compounds can be involved in the synthesis of 1,3,4-thiadiazole derivatives . These derivatives have been shown to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways of microorganisms.

Pharmacokinetics

The compound’s physical form is solid, and it is recommended to be stored in an inert atmosphere at 2-8°c for optimal stability . These factors could potentially influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity , suggesting that they may inhibit the growth of microorganisms at the molecular and cellular levels.

Action Environment

The action of 4-(3-Nitrophenyl)benzaldehyde can be influenced by various environmental factors. For instance, its stability can be affected by temperature and atmospheric conditions . Additionally, the compound’s reactivity and efficacy could potentially be influenced by the presence of other substances in its environment.

Propriétés

IUPAC Name |

4-(3-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNUEQVVKNIIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458364 | |

| Record name | 4-(3-nitrophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitrophenyl)benzaldehyde | |

CAS RN |

411206-92-3 | |

| Record name | 4-(3-nitrophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)

![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)